molecular formula C19H16O4S B14141678 5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89227-09-8

5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione

Cat. No.: B14141678
CAS No.: 89227-09-8
M. Wt: 340.4 g/mol
InChI Key: AYRODDVKCRWXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzylsulfanyl group attached to a naphthalene ring, which is further substituted with two methoxy groups and a quinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione typically involves the following steps:

    Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction. Benzylthiol can react with a suitable leaving group on the naphthoquinone core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinone moiety in 5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione can undergo further oxidation to form more complex quinone derivatives.

    Reduction: The compound can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and benzylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzylthiol, dimethyl sulfate, methyl iodide.

Major Products

    Oxidation: Higher-order quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the reagents used.

Scientific Research Applications

5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with various molecular targets. The quinone moiety can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the benzylsulfanyl group may interact with thiol-containing enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthoquinone core, which imparts distinct chemical and biological properties. The presence of both methoxy and benzylsulfanyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

89227-09-8

Molecular Formula

C19H16O4S

Molecular Weight

340.4 g/mol

IUPAC Name

5-benzylsulfanyl-2,3-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C19H16O4S/c1-22-18-16(20)13-9-6-10-14(15(13)17(21)19(18)23-2)24-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3

InChI Key

AYRODDVKCRWXQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=C2SCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.